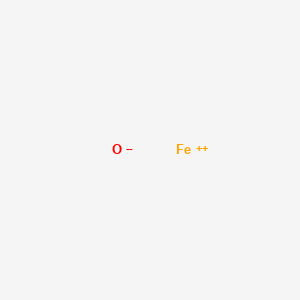
Iron oxide
Número de catálogo B8711397
Peso molecular: 71.84 g/mol
Clave InChI: VBMVTYDPPZVILR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US07276113B2
Procedure details


One hundred grams of red iron oxide pigment was added to 500 ml of water and mixed using a home type mixer until well dispersed. Four grams of sodium N-myristoyl-L-glutamate having an HLB value of 4 was dissolved in 50 ml of water heated at 60° C. then added to the above mixture and mixed for 10 minutes. While this was being stirred, 2 chemical equivalents of aluminum chloride aqueous solution, based on the sodium N-myristoyl-L-glutamate, was added dropwise. Four grams of potassium lactate having an HLB value of 17 was dissolved in 50 ml of water heated at 50° C. then added to the above mixture and mixed for 10 minutes. While this was being stirred, 2 chemical equivalents of zinc sulfate aqueous solution, based on the potassium lactate, was added dropwise. The product was filtered with suction using a Buchner funnel, followed by rinsing with purified water. The filter cake was then baked in an oven for two hours after the filter cake reaches a temperature of 100° C. to further dehydrate the filter cake. The cake was crushed and pulverized to a powder after cooling. This resulted in a red iron oxide pigment chemically immobilized with aluminum N-myristoyl-L-glutamate and zinc lactate.
Name
potassium lactate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One







Name
potassium lactate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


Name
zinc sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Name

Identifiers


|
REACTION_CXSMILES
|
[O-2].[Fe+2:2].[C:3]([NH:18][C@H:19]([C:25]([O-:27])=[O:26])[CH2:20][CH2:21][C:22]([O-:24])=[O:23])(=[O:17])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[Na+].[Na+].[Cl-].[Al+3:31].[Cl-].[Cl-].[C:34]([O-:39])(=[O:38])[CH:35]([CH3:37])[OH:36].[K+].S([O-])([O-])(=O)=O.[Zn+2:46]>O>[O-2:17].[Fe+2:2].[C:3]([NH:18][C@H:19]([C:25]([O-:27])=[O:26])[CH2:20][CH2:21][C:22]([O-:24])=[O:23])(=[O:17])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[Al+3:31].[C:3]([NH:18][C@H:19]([C:25]([O-:27])=[O:26])[CH2:20][CH2:21][C:22]([O-:24])=[O:23])(=[O:17])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[C:3]([NH:18][C@H:19]([C:25]([O-:27])=[O:26])[CH2:20][CH2:21][C:22]([O-:24])=[O:23])(=[O:17])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[Al+3:31].[C:34]([O-:39])(=[O:38])[CH:35]([CH3:37])[OH:36].[Zn+2:46].[C:34]([O-:39])(=[O:38])[CH:35]([CH3:37])[OH:36] |f:0.1,2.3.4,5.6.7.8,9.10,11.12,14.15,16.17.18.19.20,21.22.23|
|
Inputs


Step One
|
Name
|
potassium lactate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C)(=O)[O-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Fe+2]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCC)(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCC)(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
|
Step Six
|
Name
|
potassium lactate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C)(=O)[O-].[K+]
|
[Compound]
|
Name
|
17
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
zinc sulfate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Zn+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
While this was being stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
until well dispersed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
then added to the above mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed for 10 minutes
|
|
Duration
|
10 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 50° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
then added to the above mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed for 10 minutes
|
|
Duration
|
10 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
While this was being stirred
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
by rinsing with purified water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a temperature of 100° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cake was crushed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after cooling
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-2].[Fe+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCCC)(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Al+3].C(CCCCCCCCCCCCC)(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].C(CCCCCCCCCCCCC)(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Al+3]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(O)C)(=O)[O-].[Zn+2].C(C(O)C)(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
